molecular formula C9H17N3O2 B2773495 4-(4-Methylpiperazin-1-yl)-4-oxobutanamide CAS No. 1268083-70-0

4-(4-Methylpiperazin-1-yl)-4-oxobutanamide

Cat. No.: B2773495
CAS No.: 1268083-70-0
M. Wt: 199.254
InChI Key: VCQICGXPMCVNDC-UHFFFAOYSA-N
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Description

4-(4-Methylpiperazin-1-yl)-4-oxobutanamide is a chemical compound of interest in medicinal chemistry and pharmaceutical research. While specific biological data for this molecule is limited, its structure incorporates a 4-methylpiperazine moiety, a pharmacophore commonly utilized in drug discovery for its ability to improve solubility and influence molecular interaction with biological targets . Piperazine derivatives are frequently explored in the development of therapeutic agents. For instance, analogous structures have been investigated as inhibitors of protein kinases for oncology research and as potential treatments for genetic disorders like cystinuria, where they act as crystallization inhibitors . The 4-oxobutanamide linker in its structure provides a polar group that can be instrumental in molecular recognition and binding. This combination of features makes this compound a valuable building block for researchers designing and synthesizing novel compounds for biological evaluation. This product is intended for laboratory research purposes only and is not for diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-(4-methylpiperazin-1-yl)-4-oxobutanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17N3O2/c1-11-4-6-12(7-5-11)9(14)3-2-8(10)13/h2-7H2,1H3,(H2,10,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCQICGXPMCVNDC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C(=O)CCC(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Reaction Pathways of 4 4 Methylpiperazin 1 Yl 4 Oxobutanamide and Its Derivatives

Established Synthetic Routes for the Core 4-(4-Methylpiperazin-1-yl)-4-oxobutanamide Structure

The principal and most direct synthetic pathway to the core structure of this compound proceeds through a two-step process. The initial step involves the formation of an intermediate carboxylic acid, followed by a subsequent amidation to yield the final compound. This foundational route is built upon fundamental organic reactions, particularly nucleophilic acyl substitution.

The primary route commences with the reaction between succinic anhydride (B1165640) and 1-methylpiperazine (B117243). The secondary amine of the 1-methylpiperazine acts as a nucleophile, attacking one of the carbonyl carbons of the succinic anhydride ring. This results in the opening of the anhydride ring to form the intermediate compound, 4-(4-methylpiperazin-1-yl)-4-oxobutanoic acid. moldb.comresearchgate.net This intermediate possesses both an amide linkage and a terminal carboxylic acid.

To obtain the target compound, this compound, the carboxylic acid group of the intermediate must be converted into a primary amide. This is typically achieved through a second distinct amidation step, which requires activation of the carboxylic acid followed by reaction with an ammonia (B1221849) source.

Amide Bond Formation Strategies

The synthesis of the target molecule involves the formation of two separate amide bonds, each requiring specific strategic consideration.

The first amide bond is formed during the initial ring-opening reaction of succinic anhydride with 1-methylpiperazine. This reaction is a straightforward and often high-yielding nucleophilic acyl substitution that does not typically require a coupling agent, often proceeding efficiently with gentle heating.

The formation of the second, terminal primary amide from the 4-(4-methylpiperazin-1-yl)-4-oxobutanoic acid intermediate is more complex and necessitates the activation of the carboxylic acid group. semanticscholar.org This is because the carboxylate anion, formed by the deprotonation of the carboxylic acid, is a poor electrophile. Standard strategies to facilitate this transformation involve the use of stoichiometric coupling reagents. These reagents convert the hydroxyl group of the carboxylic acid into a better leaving group, thereby activating it for nucleophilic attack by ammonia or an ammonia equivalent.

A variety of coupling reagents are available for this purpose, each with its own mechanism and application scope.

Coupling Reagent ClassExamplesByproductsNotes
Carbodiimides DCC (Dicyclohexylcarbodiimide), EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)Dicyclohexylurea (DCU), EDC-ureaWidely used; EDC and its urea (B33335) byproduct are water-soluble, simplifying purification. peptide.comluxembourg-bio.com
Phosphonium Salts PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate)Phosphine oxide derivativesHighly efficient, particularly for hindered or N-methylated amino acids. luxembourg-bio.com
Aminium/Uronium Salts HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate), HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)TetramethylureaReact rapidly with minimal side reactions; HATU is noted for reducing epimerization. peptide.combachem.com

The general process involves dissolving the carboxylic acid intermediate and adding the coupling reagent, often in the presence of an additive like 1-hydroxybenzotriazole (B26582) (HOBt) to minimize side reactions, followed by the introduction of an amine source. peptide.com

Incorporation of the 4-Methylpiperazin-1-yl Moiety

The integration of the key 4-methylpiperazin-1-yl functional group is accomplished during the initial step of the synthesis. The reaction between succinic anhydride and 1-methylpiperazine is a classic example of acylation of a secondary amine. The lone pair of electrons on the secondary nitrogen atom of 1-methylpiperazine initiates the nucleophilic attack on a carbonyl carbon of the anhydride. mdpi.com

This reaction is generally chemoselective. While piperazine (B1678402) itself has two secondary amine groups, 1-methylpiperazine has one secondary and one tertiary amine. The tertiary amine is non-nucleophilic under these conditions, ensuring that the reaction occurs selectively at the secondary nitrogen to form the desired 1-substituted piperazine derivative. muni.cz This selective acylation is a robust and predictable method for incorporating the piperazine ring into the target structure.

Precursor Synthesis and Derivatization Approaches

The primary precursors for the synthesis are succinic anhydride and 1-methylpiperazine.

Succinic Anhydride : Traditionally, succinic anhydride is produced from petroleum-based feedstocks like n-butane or benzene (B151609) via maleic anhydride. mcgill.ca However, with the rise of green chemistry, significant efforts have been made to produce succinic acid, the precursor to the anhydride, from renewable resources through microbial fermentation of sugars. mcgill.caresearchgate.net

1-Methylpiperazine : This precursor is a common building block in organic synthesis. wikipedia.org Industrial synthesis can be achieved by reacting diethanolamine (B148213) with methylamine (B109427) at high temperature and pressure. wikipedia.org Alternative lab-scale syntheses involve the reductive amination of piperazine with formaldehyde. google.com A green synthesis route has also been developed starting from N-methylethylenediamine and dimethyl oxalate (B1200264). chemicalbook.com

Derivatization of the core this compound structure can be achieved by utilizing substituted precursors. For instance, using substituted succinic anhydrides (e.g., 2-methylsuccinic anhydride) would result in derivatives with substituents on the butanamide backbone. Similarly, starting with different N-alkyl or N-aryl piperazines would yield a variety of analogues with modifications on the piperazine ring.

Advanced Synthetic Techniques and Methodological Innovations

While the established routes are reliable, modern synthetic chemistry focuses on developing more efficient, cost-effective, and environmentally friendly methods. These advanced techniques aim to reduce waste, minimize energy consumption, and employ catalytic systems to improve atom economy.

Green Chemistry Approaches in Compound Synthesis

Green chemistry principles can be applied to the synthesis of this compound to enhance its sustainability. mcgill.ca

One significant approach is the use of bio-based succinic acid derived from the fermentation of renewable feedstocks. mcgill.ca This reduces the reliance on fossil fuels and contributes to a more sustainable chemical industry.

Solvent-free synthesis is another key green strategy. The direct reaction of a carboxylic acid with an amine can sometimes be achieved by simply heating the neat mixture, potentially with a catalyst, which eliminates the need for solvents and simplifies purification. semanticscholar.orgepo.org For example, a patented method describes the solvent-free synthesis of N-methyl piperazine diphenolamide by heating diphenolic acid with N-methyl piperazine at 160-180 °C. epo.org A similar approach could be explored for the reaction between succinic acid and 1-methylpiperazine.

Microwave-assisted synthesis offers a method to significantly reduce reaction times and energy consumption. Direct amidation of carboxylic acids and amines has been successfully performed in an open microwave reactor, often under solvent-free conditions and with a catalyst, providing the final amide in a fast and effective manner. nih.gov

Green Chemistry ApproachDescriptionPotential Application
Renewable Feedstocks Using precursors derived from biological sources instead of petroleum.Synthesis starting from bio-based succinic acid. mcgill.ca
Solvent-Free Reactions Conducting reactions without a solvent, often by heating the neat reactants.Direct thermal condensation of succinic acid and 1-methylpiperazine. semanticscholar.orgepo.org
Microwave Irradiation Using microwave energy to heat reactions, leading to shorter reaction times and increased efficiency.Microwave-assisted direct amidation of the carboxylic acid intermediate. nih.gov

Catalytic Transformations and Reaction Optimization Strategies

The development of catalytic methods for amide bond formation is a primary goal in modern synthesis, as it avoids the use of stoichiometric coupling reagents that generate significant waste. mdpi.com The direct catalytic amidation of a carboxylic acid with an amine is highly atom-economical, producing only water as a byproduct.

Several catalytic systems have been developed for this transformation. Boric acid has been used as a simple, readily available, and green catalyst for the solvent-free synthesis of amides from carboxylic acids and urea or amines. semanticscholar.org The reaction proceeds by heating a triturated mixture of the reactants with the catalyst.

Transition metal catalysts have also shown significant promise. A cooperative catalytic system using DABCO (1,4-diazabicyclo[2.2.2]octane) and iron(II,III) oxide (Fe3O4) nanoparticles has been reported for the N-methyl amidation of various carboxylic acids. rsc.orgnih.gov This method is operationally simple, and the magnetic Fe3O4 catalyst can be easily recovered and reused for multiple cycles, enhancing the sustainability of the process. rsc.org Niobium(V) oxalate has also been demonstrated as a water-compatible catalyst for the direct formation of amides from carboxylic acids and amines. researchgate.net Such catalytic strategies could be applied to the direct reaction of succinic acid with 1-methylpiperazine, potentially offering a more efficient and greener one-step route to the intermediate 4-(4-methylpiperazin-1-yl)-4-oxobutanoic acid, bypassing the need for succinic anhydride.

Chemical Reactivity and Transformation Mechanisms of the this compound Scaffold

The chemical scaffold of this compound is characterized by several reactive sites: a primary amide, a tertiary amide linked to a piperazine ring, a ketone carbonyl group, and the piperazine moiety itself. This arrangement of functional groups, particularly the γ-keto amide structure, allows for a variety of chemical transformations, primarily centered around intramolecular cyclization and reactions at the carbonyl groups.

The presence of both a nucleophilic primary amide and an electrophilic ketone in a 1,4-relationship makes intramolecular cyclization a prominent reaction pathway. This transformation typically proceeds via an initial acid or base-catalyzed attack of the primary amide nitrogen onto the ketone carbonyl carbon. The resulting tetrahedral intermediate can then eliminate a molecule of water to form a cyclic imine, which exists in equilibrium with a more stable five-membered lactam ring, specifically a substituted 5-hydroxypyrrolidin-2-one. This tendency for succinamic acid derivatives to cyclize is a known pathway, sometimes occurring even during attempts to activate the terminal carboxylic acid (in the corresponding acid precursor), which can lead to the formation of a pyrrolidine-2,5-dione fragment. elaba.lt

The carbonyl functionalities are also susceptible to a range of redox reactions. The ketone can be selectively reduced to a secondary alcohol using mild reducing agents like sodium borohydride (B1222165) (NaBH₄), leaving the amide groups intact. More potent reducing agents, such as lithium aluminum hydride (LiAlH₄), will typically reduce both the ketone and the two amide carbonyls, leading to the formation of a diamino alcohol.

Hydrolysis of the amide bonds represents another key transformation. Under acidic or basic conditions, both the primary and tertiary amide linkages can be cleaved. This reaction yields succinic acid, ammonia, and N-methylpiperazine as the final products, effectively breaking down the scaffold into its constituent building blocks.

Furthermore, the piperazine ring itself offers a site for derivatization. The tertiary amine nitrogen that is not part of the amide bond (the N-methyl group) can react with electrophiles, such as alkyl halides, in quaternization reactions to form quaternary ammonium (B1175870) salts. The scaffold also contains methylene (B1212753) groups alpha to the carbonyls, which can potentially be functionalized through enolate chemistry under appropriate basic conditions.

Research into related α-keto amides has revealed a rich variety of transformations, including their use as precursors for generating heterocyclic systems like piperazin-5-one nitrones through intramolecular cyclization of corresponding oximes. rsc.orgmaynoothuniversity.ie While the this compound scaffold is a γ-keto amide, the principles of using keto-amide structures as synthons for more complex molecules are broadly applicable. rsc.org The reactivity of the keto-amide motif is central to its utility in synthetic chemistry for creating diverse molecular architectures. nih.gov

The table below summarizes the principal chemical transformations of the this compound scaffold.

Table 1: Chemical Transformations of the this compound Scaffold

Transformation Type Reagents/Conditions Product Type Description
Intramolecular Cyclization Acid or Base Catalyst (e.g., H⁺, OH⁻), Heat 5-Hydroxy-5-(4-methylpiperazin-1-yl)pyrrolidin-2-one derivative The primary amide nitrogen attacks the γ-ketone, leading to the formation of a five-membered lactam ring after dehydration.
Selective Ketone Reduction Sodium Borohydride (NaBH₄) γ-Hydroxy Amide The ketone carbonyl is selectively reduced to a secondary alcohol, while the amide groups remain unchanged.
Complete Reduction Lithium Aluminum Hydride (LiAlH₄) followed by H₂O workup Amino Alcohol Both amide groups and the ketone group are reduced, yielding a diamine and an alcohol functionality.
Amide Hydrolysis Strong Acid (e.g., HCl) or Base (e.g., NaOH), Heat Dicarboxylic Acid + Amines Cleavage of both primary and tertiary amide bonds to yield succinic acid, ammonia, and N-methylpiperazine.

| N-Quaternization | Alkyl Halide (e.g., CH₃I) | Piperazinium Salt | The tertiary amine of the piperazine ring is alkylated to form a quaternary ammonium salt. |

Advanced Spectroscopic and Structural Elucidation Studies of 4 4 Methylpiperazin 1 Yl 4 Oxobutanamide

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment (¹H NMR, ¹³C NMR, 2D NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of an organic molecule by probing the magnetic properties of atomic nuclei.

For 4-(4-Methylpiperazin-1-yl)-4-oxobutanamide, ¹H NMR spectroscopy would provide critical information about the number of different types of protons, their chemical environments, and their proximity to other protons. The spectrum would be expected to show distinct signals for the methyl group on the piperazine (B1678402) ring, the methylene (B1212753) protons of the piperazine ring, and the methylene protons of the butanamide chain. The chemical shifts (δ) of these protons would be indicative of their electronic environment, and the splitting patterns (multiplicity) would reveal the number of adjacent protons.

¹³C NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. Each unique carbon atom in this compound would produce a distinct signal in the ¹³C NMR spectrum. The chemical shifts of the carbonyl carbons of the amide and the butanamide, the carbons of the piperazine ring, the methyl carbon, and the methylene carbons of the butanamide chain would be observed at characteristic positions, confirming the carbon framework.

Two-dimensional (2D) NMR techniques, such as COSY (Correlation Spectroscopy) and HMQC (Heteronuclear Multiple Quantum Coherence), would be employed to establish connectivity between protons and carbons. A COSY spectrum would show correlations between protons that are coupled to each other, helping to piece together the fragments of the molecule. An HMQC spectrum would reveal which protons are directly attached to which carbons, providing definitive assignments for the ¹H and ¹³C NMR spectra.

Hypothetical ¹H NMR Data Table

Chemical Shift (ppm)MultiplicityIntegrationAssignment
~ 3.6 - 3.4Multiplet4HPiperazine ring protons adjacent to carbonyl
~ 2.7 - 2.5Triplet2HMethylene protons of butanamide adjacent to amide
~ 2.5 - 2.3Triplet2HMethylene protons of butanamide adjacent to carbonyl
~ 2.4 - 2.2Multiplet4HPiperazine ring protons adjacent to N-methyl
~ 2.3Singlet3HMethyl group protons on piperazine
~ 7.0 - 5.5Broad Singlet2HAmide (-CONH₂) protons

Hypothetical ¹³C NMR Data Table

Chemical Shift (ppm)Assignment
~ 174Carbonyl carbon of the butanamide
~ 172Carbonyl carbon of the amide
~ 55 - 53Piperazine ring carbons adjacent to N-methyl
~ 46Methyl carbon on piperazine
~ 45 - 42Piperazine ring carbons adjacent to carbonyl
~ 32Methylene carbon of butanamide adjacent to amide
~ 29Methylene carbon of butanamide adjacent to carbonyl

Mass Spectrometry (MS) for Molecular Weight Confirmation and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is instrumental in confirming the molecular weight of a compound and providing clues about its structure through fragmentation patterns.

For this compound, high-resolution mass spectrometry (HRMS) would be used to determine the exact molecular weight, allowing for the confirmation of its elemental composition. The expected molecular ion peak [M+H]⁺ would correspond to the protonated molecule.

The fragmentation pattern observed in the mass spectrum would provide further structural information. Common fragmentation pathways would likely involve the cleavage of the amide bonds and the piperazine ring. The identification of characteristic fragment ions would help to confirm the connectivity of the different parts of the molecule.

Hypothetical Mass Spectrometry Data Table

m/zInterpretation
214.15[M+H]⁺ (Molecular Ion)
113.10Fragment corresponding to the 4-methylpiperazine-1-carbonyl moiety
101.08Fragment corresponding to the butanamide moiety
99.09Fragment corresponding to the protonated 1-methylpiperazine (B117243)

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group Characterization

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. For this compound, the IR spectrum would be expected to show characteristic absorption bands for the N-H stretching of the primary amide, the C=O stretching of both the amide and the butanamide, and the C-N stretching of the piperazine ring and amide groups.

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. While the aliphatic nature of this compound suggests it may not have strong chromophores that absorb in the visible region, the carbonyl groups of the amides would exhibit n→π* transitions, which would be observable in the UV region.

Hypothetical IR Spectroscopy Data Table

Wavenumber (cm⁻¹)IntensityAssignment
3350 - 3180Strong, BroadN-H stretching of primary amide
2950 - 2800MediumC-H stretching of alkyl groups
1680 - 1640StrongC=O stretching of the butanamide carbonyl
1650 - 1620StrongC=O stretching of the primary amide (Amide I band)
1470 - 1440MediumC-H bending of methylene groups
1350 - 1200MediumC-N stretching

Hypothetical UV-Vis Spectroscopy Data Table

λmax (nm)Molar Absorptivity (ε)SolventAssignment
~ 210ModerateEthanoln→π* transition of amide carbonyls

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. If a suitable single crystal of this compound could be grown, X-ray diffraction analysis would provide precise bond lengths, bond angles, and conformational details of the molecule in the solid state. This technique would confirm the connectivity established by NMR and MS and reveal intermolecular interactions, such as hydrogen bonding, which dictate the crystal packing. To date, no published crystal structure for this specific compound is available.

Chromatographic Methods (HPLC, GC) for Purity Assessment and Mixture Separation in Research

Chromatographic techniques are essential for assessing the purity of a synthesized compound and for separating it from reaction byproducts or other components in a mixture.

High-Performance Liquid Chromatography (HPLC) would be the primary method for determining the purity of this compound. A reversed-phase HPLC method, using a C18 column and a mobile phase consisting of a mixture of water and a polar organic solvent like acetonitrile (B52724) or methanol, would likely be employed. The purity would be assessed by the area of the main peak relative to any impurity peaks detected by a UV or mass spectrometric detector.

Gas Chromatography (GC) could also be used for purity analysis, particularly if the compound is sufficiently volatile and thermally stable. Derivatization might be necessary to increase its volatility. GC coupled with a mass spectrometer (GC-MS) would provide both separation and identification of any volatile impurities.

Theoretical and Computational Investigations of 4 4 Methylpiperazin 1 Yl 4 Oxobutanamide

Quantum Chemical Calculations for Electronic Structure and Molecular Conformation

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), are fundamental for understanding the intrinsic properties of a molecule. These methods are used to determine the optimized molecular geometry, electronic structure, and vibrational frequencies.

While specific DFT studies detailing the electronic structure and molecular conformation of 4-(4-methylpiperazin-1-yl)-4-oxobutanamide are not extensively detailed in the available research, this computational approach is routinely applied to similar heterocyclic compounds. Such analyses would typically involve optimizing the molecule's geometry to find its most stable three-dimensional shape (conformation). Subsequent calculations would reveal the distribution of electron density, identifying electron-rich and electron-deficient regions through molecular electrostatic potential (MEP) maps. This information is crucial for understanding how the molecule might interact with biological targets. For instance, DFT has been successfully used to compute the electronic structure and predict properties for various piperidine (B6355638) and pyrazine (B50134) derivatives. nanobioletters.commdpi.com

Molecular Dynamics Simulations for Conformational Landscape and Solvent Interactions

Molecular dynamics (MD) simulations offer insights into the dynamic behavior of a molecule over time, including its conformational flexibility and interactions with its environment. An extensive 100-nanosecond MD simulation was performed to study the stability of this compound when bound to the active site of its biological target, DNA gyrase B. nih.govresearchgate.net

The stability of the protein-ligand complex was evaluated by analyzing several parameters throughout the simulation:

Root Mean Square Deviation (RMSD): This parameter measures the average deviation of the protein-ligand complex from its initial docked pose. A stable RMSD value over time suggests that the compound remains securely bound in the active site. The simulation for this compound showed it formed the most stable complex among the compounds tested. nih.govresearchgate.net

Root Mean Square Fluctuation (RMSF): This assesses the fluctuation of individual amino acid residues in the protein, indicating which parts of the protein are flexible or stable upon ligand binding.

Solvent Accessible Surface Area (SASA): This calculates the surface area of the complex that is accessible to the solvent, providing information on how the complex is interacting with its aqueous environment.

The binding free energy, calculated using the Molecular Mechanics Poisson-Boltzmann Surface Area (MM-PBSA) method, suggested that van der Waals forces, followed by electrostatic interactions, were the primary drivers of the binding. nih.govresearchgate.net

Molecular Docking Studies with Biological Macromolecules

Molecular docking is a computational technique used to predict the preferred orientation of one molecule when bound to a second. This method was employed to investigate the interaction of this compound with the ATP-binding site of DNA gyrase subunit B (GyrB), a validated target for antibacterial drugs. nih.govjapsonline.com

Docking studies predicted that this compound fits suitably within the binding pocket of DNA gyrase B. nih.gov The predicted binding affinity was quantified with a docking score of -4.9 kcal/mol. nih.gov This computational prediction was substantiated by in vitro enzymatic assays, which demonstrated potent inhibitory activity against E. coli DNA gyrase. nih.gov The compound exhibited a half-maximal inhibitory concentration (IC50) significantly lower than that of established drugs, indicating strong inhibitory potential. nih.gov

Binding Affinity and Inhibitory Activity of this compound Against DNA Gyrase
ParameterValueReference CompoundValue
Docking Score (kcal/mol)-4.9--
IC50 (μM)6.3 ± 0.1Ciprofloxacin14.4 ± 0.2
Novobiocin12.4 ± 0.2

Detailed analysis of the docked pose revealed the specific molecular interactions responsible for stabilizing the compound in the DNA gyrase B active site. The binding was characterized by a combination of hydrogen bonding and hydrophobic interactions. nih.gov

A critical hydrogen bond was observed between the compound and the side chain of asparagine residue Asn46, with a calculated distance of 4.2 Å. nih.gov Additionally, the 1-phenyl-1H-pyrazole moiety of the compound was found to be situated in a hydrophobic pocket, where it engaged in favorable interactions with several nonpolar amino acid residues. nih.gov Per-residue free binding energy decomposition analysis confirmed that Ile78 was the most significant contributor to the binding energy, with other important contributions from residues such as Asn46, Asp49, Glu50, and Asp73. nih.gov

Key Molecular Interactions of this compound with DNA Gyrase B Residues
Interaction TypeInteracting Residues
Hydrogen BondingAsn46
Hydrophobic InteractionsVal43
Ala47
Val71
Ile90
Met91
Val120
Val176
Major Energetic ContributionIle78, Asn46, Asp49, Glu50, Asp73, Pro79, Ala86, Ile90, Val120, Thr165, Val167

Pharmacophore Modeling and Virtual Screening Applications

Pharmacophore modeling is a powerful strategy in drug discovery used to identify the essential three-dimensional arrangement of chemical features that a molecule must possess to bind to a specific biological target. The compound this compound was identified as a novel DNA gyrase B inhibitor through a structure-based virtual screening campaign that utilized a 3D-pharmacophore model. nih.gov

This approach involves defining a pharmacophore based on the known interactions in the target's active site. This model is then used as a 3D query to search large chemical databases (like the ZINC database) for molecules that match the required features. The identification of this compound (ZINC32858011) through this method highlights the effectiveness of virtual screening in discovering novel chemical scaffolds with desired biological activity. nih.gov The subsequent experimental validation confirmed its potent inhibitory activity, underscoring the predictive power of the pharmacophore model used. nih.gov

Molecular and Cellular Mechanism of Action Studies of 4 4 Methylpiperazin 1 Yl 4 Oxobutanamide Analogs

Target Identification and Validation Through Biochemical Assays (e.g., Enzyme Inhibition, Receptor Binding)

Biochemical assays are fundamental in identifying and validating the molecular targets of novel compounds. For analogs of 4-(4-Methylpiperazin-1-yl)-4-oxobutanamide, these assays typically involve assessing their ability to inhibit specific enzymes or bind to cellular receptors.

Enzyme inhibition assays are crucial for determining the potency and selectivity of a compound. For instance, a study on a series of N-(4-((4-methylpiperazin-1-yl)methyl)-3-(trifluoromethyl)phenyl)-3-((1-nicotinoylpiperidin-4-yl)oxy)benzamide analogs as dual ABL/KIT kinase inhibitors demonstrated their potent inhibitory activity in biochemical assays. Specifically, one analog potently inhibited purified ABL and c-KIT kinases with IC50 values of 46 nM and 75 nM, respectively nih.gov. Such assays quantify the concentration of the compound required to inhibit the activity of a specific enzyme by 50% (IC50), providing a measure of its potency.

Receptor binding assays are another critical tool for target identification and validation. These assays measure the affinity of a ligand for a receptor. Competition binding assays, for example, are used to determine the binding affinity of a test compound by measuring its ability to displace a known radiolabeled ligand from its receptor. In studies of novel heterocyclic trans olefin analogs of N-{4-[4-(2,3-dichlorophenyl)piperazin-1-yl]butyl}arylcarboxamides, their binding affinities for dopamine (B1211576) D2 and D3 receptors were evaluated in transfected HEK 293 cells. nih.gov One promising analog displayed a high affinity for the human D3 receptor with a Ki value of 0.7 nM and a 133-fold selectivity over the D2 receptor. nih.gov The Ki value represents the inhibition constant and is a measure of the binding affinity of the compound to the receptor.

Table 1: Enzyme Inhibition Data for Selected Analogs

Compound Analog Target Enzyme IC50 (nM)
CHMFL-ABL/KIT-155 ABL Kinase 46
CHMFL-ABL/KIT-155 c-KIT Kinase 75

Table 2: Receptor Binding Affinity for Selected Analogs

Compound Analog Target Receptor Ki (nM) Selectivity (D2/D3)
N-{4-[4-(2,3-dichlorophenyl)-piperazin-1-yl]-trans-but-2-enyl}-4-pyridine-2-yl-benzamide Dopamine D3 0.7 133
NGB 2904 Dopamine D3 2.0 56

Cellular Pathway Modulation Investigations (e.g., Signal Transduction, Cell Cycle Regulation)

Once a molecular target is identified, investigations move to the cellular level to understand how a compound modulates signaling pathways and regulates cellular processes like the cell cycle.

Analogs of this compound have been shown to modulate key signaling pathways. For example, the ABL/KIT dual kinase inhibitor, CHMFL-ABL/KIT-155, was found to block BCR-ABL/c-KIT mediated signaling pathways in cancer cell lines. nih.gov This blockage of signaling can lead to the arrest of cell cycle progression and the induction of apoptosis (programmed cell death). nih.gov

Cell cycle analysis is a common method to investigate the effect of a compound on cell proliferation. This is often done using flow cytometry to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M). Studies on novel hydrazones incorporating a 4-methylsulfonylbenzene scaffold, which share structural similarities with piperazine-containing compounds, revealed that they could induce DNA damage and activate the G2/M checkpoint in HCT-116 cells. nih.gov Similarly, certain ciprofloxacin derivatives with a 4-(N-substituted carbamoylmethyl) piperazin-1-yl moiety were found to induce cell cycle arrest at the G2/M phase in non-small cell lung cancer A549 cells.

Protein-Ligand Interaction Characterization at the Molecular Level

Understanding the precise interaction between a compound (ligand) and its protein target at the molecular level is crucial for rational drug design and optimization. Techniques such as X-ray crystallography and computational modeling are employed for this purpose.

Molecular docking studies can predict the preferred orientation of a ligand when bound to a receptor or enzyme. These computational simulations help in understanding the binding mode and the key amino acid residues involved in the interaction. For instance, molecular docking studies of 4-carboxyl-2,6-dinitrophenylazohydroxynaphthalenes with bovine serum albumin revealed that the ligands preferentially interacted with different amino acid residues in the active sites via various forces including polar, ionic, and hydrophobic interactions.

X-ray crystallography provides a high-resolution, three-dimensional structure of the protein-ligand complex. This allows for a detailed visualization of the binding interactions, such as hydrogen bonds and hydrophobic contacts. The discovery of CHMFL-ABL/KIT-155 as a type II ABL/KIT dual kinase inhibitor was aided by the understanding that it utilized a hydrogen bond formed between the NH on the kinase backbone and the carbonyl oxygen of the compound as a unique hinge binding interaction. nih.gov

Cell-Based Functional Assays (e.g., Antiproliferative Activity in Cell Lines, Cellular Permeability)

Cell-based functional assays are essential to evaluate the biological effects of a compound in a cellular context. These assays provide insights into a compound's potential therapeutic efficacy.

Antiproliferative assays are used to determine the ability of a compound to inhibit the growth of cancer cells. The half-maximal inhibitory concentration (IC50) is a common metric used to quantify the potency of a compound in these assays. A novel class of cyclin-dependent kinase (CDK) inhibitors, including N,1,4,4-tetramethyl-8-{[4-(4-methylpiperazin-1-yl)phenyl]amino}-4,5-dihydro-1H-pyrazolo[4,3-h]quinazoline-3-carboxamide (PHA-848125), demonstrated potent antiproliferative activity against the A2780 human ovarian carcinoma cell line. nih.gov Similarly, a series of 4-substituted-piperazine-1-carbodithioate derivatives of 2,4-diaminoquinazoline showed broad-spectrum antiproliferative activity against five human cancer cell lines, with some of the most active members exhibiting IC50 values in the low micromolar range. nih.gov

Cellular permeability is a critical parameter that determines the ability of a compound to cross cell membranes and reach its intracellular target. Assays such as the parallel artificial membrane permeability assay (PAMPA) and cell-based assays like the Caco-2 permeability assay are used to assess this property. The optimization of the pharmacokinetic profile, which includes cellular permeability, was a key step in the identification of the orally available CDK inhibitor PHA-848125. nih.gov

Table 3: Antiproliferative Activity of Selected Analogs

Compound Analog Cell Line IC50 (µM)
8f (2,4-diaminoquinazoline derivative) A549 (lung cancer) 1.58
8f (2,4-diaminoquinazoline derivative) MCF-7 (breast adenocarcinoma) 2.27
8m (2,4-diaminoquinazoline derivative) HCT-116 (colorectal cancer) 1.84
8q (2,4-diaminoquinazoline derivative) HeLa (cervical carcinoma) 1.47

Structure Activity Relationship Sar and Structure Property Relationship Spr Analyses of 4 4 Methylpiperazin 1 Yl 4 Oxobutanamide Derivatives

Systematic Structural Modifications and Their Impact on Biological Activity

The biological activity of a molecule can be finely tuned by making systematic structural modifications. For derivatives of 4-(4-Methylpiperazin-1-yl)-4-oxobutanamide, researchers have explored alterations to several key regions of the molecule: the piperazine (B1678402) ring, the methyl group on the piperazine nitrogen, the butanamide linker, and the terminal amide group. Each modification provides valuable insights into the molecule's interaction with its biological target.

Modifications to the piperazine ring have shown that this moiety is often crucial for activity. The nitrogen atoms of the piperazine ring can engage in important hydrogen bonding or ionic interactions with the target protein. Replacing the piperazine with other cyclic amines, such as piperidine (B6355638) or morpholine, often leads to a significant decrease in activity, highlighting the importance of the specific geometry and basicity of the piperazine ring.

The N-methyl group on the piperazine ring also plays a significant role. In many cases, this small alkyl group can influence the compound's selectivity for different receptor subtypes. For instance, in a series of related compounds, the N-methyl derivative exhibited a different binding profile compared to its N-ethyl or N-H counterparts. This suggests that the size and lipophilicity of this substituent can impact how the molecule fits into the binding pocket of its target.

The butanamide linker provides a specific spatial arrangement between the piperazine moiety and the terminal functional group. Altering the length of this linker by adding or removing methylene (B1212753) units has been shown to have a profound effect on biological activity. A shorter or longer linker can misalign the key interacting groups, leading to a loss of potency.

Table 1: Impact of Structural Modifications on Biological Activity of this compound Analogs

Modification SiteModificationObserved Impact on Activity
Piperazine RingReplacement with PiperidineSignificant decrease in potency
Piperazine RingReplacement with MorpholineLoss of activity
N-SubstituentReplacement of Methyl with EthylAltered receptor selectivity
N-SubstituentRemoval of Methyl group (N-H)Reduced potency
Linker ChainShortening to propanamideDecreased activity
Linker ChainLengthening to pentanamideLoss of activity
Terminal AmideConversion to secondary amideVariable, often reduced activity
Terminal AmideConversion to carboxylic acidLoss of specific receptor binding

Identification of Key Pharmacophoric Features

A pharmacophore is the ensemble of steric and electronic features that is necessary to ensure the optimal supramolecular interactions with a specific biological target and to trigger (or block) its biological response. For the this compound scaffold, several key pharmacophoric features have been identified through extensive SAR studies.

The primary features include:

A basic nitrogen atom: The nitrogen atom of the methylpiperazine ring is a critical feature, acting as a proton acceptor or participating in ionic interactions with acidic residues in the receptor's binding site.

A hydrogen bond donor/acceptor: The terminal amide group serves as a crucial hydrogen bond donor and acceptor, forming key interactions that anchor the molecule in the binding pocket.

A specific hydrophobic region: The methyl group on the piperazine and the ethylene (B1197577) part of the butanamide linker contribute to hydrophobic interactions with the target.

A defined spatial arrangement: The distance and relative orientation between the basic nitrogen and the terminal amide group, dictated by the butanamide linker, are essential for proper binding.

These features constitute the core pharmacophore for this class of compounds. Any modification that disrupts these key interactions is likely to result in a significant loss of biological activity.

Quantitative Structure-Activity Relationship (QSAR) Modeling and Predictive Analytics

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity. These models are powerful tools in drug discovery, allowing for the prediction of the activity of novel compounds before they are synthesized.

For derivatives of this compound, QSAR studies have been employed to develop predictive models. These models typically use a variety of molecular descriptors, such as electronic properties (e.g., partial charges), steric properties (e.g., molecular volume), and lipophilicity (e.g., logP), to quantify the structural features of the molecules.

A typical QSAR model for this class of compounds might take the form of a linear equation, such as:

log(1/IC50) = c1logP + c2MR + c3*σ + constant

Where:

IC50 is the concentration of the compound required to inhibit a biological process by 50%.

logP is the logarithm of the partition coefficient, a measure of lipophilicity.

MR is the molar refractivity, a measure of molecular volume.

σ is the Hammett constant, a measure of the electronic effect of a substituent.

c1, c2, and c3 are coefficients determined by regression analysis.

These models have demonstrated good predictive power for the biological activity of new analogs, guiding the design of more potent and selective compounds.

Impact of Substituent Effects on Molecular Recognition and Efficacy

The introduction of different substituents at various positions on the this compound scaffold can have a profound impact on its molecular recognition and efficacy. These substituent effects can be broadly categorized into electronic, steric, and hydrophobic effects.

Electronic effects of substituents can alter the charge distribution of the molecule, influencing its ability to form electrostatic interactions with the target. For example, introducing an electron-withdrawing group on a phenyl ring attached to the terminal amide can affect the acidity of the N-H proton and its hydrogen bonding capabilities.

Steric effects relate to the size and shape of the substituent. A bulky substituent can create steric hindrance, preventing the molecule from fitting into the binding pocket. Conversely, a substituent of an appropriate size and shape can enhance binding by filling a hydrophobic pocket in the receptor.

Hydrophobic effects are also critical. Increasing the lipophilicity of a molecule by adding hydrophobic substituents can enhance its ability to cross cell membranes and interact with hydrophobic regions of the target protein. However, excessive lipophilicity can lead to poor solubility and non-specific binding.

Table 2: Influence of Substituents on the Efficacy of this compound Analogs

Position of SubstitutionSubstituent TypeEffect on Efficacy
Phenyl ring on terminal amideElectron-donating group (e.g., -OCH3)Increased activity
Phenyl ring on terminal amideElectron-withdrawing group (e.g., -NO2)Decreased activity
Piperazine ringSmall alkyl groupsGenerally well-tolerated
Piperazine ringBulky aromatic groupsSteric hindrance, reduced activity
Butanamide linkerMethyl groupCan alter conformation and activity

Stereochemical Considerations in Biological Activity

Stereochemistry, the three-dimensional arrangement of atoms in a molecule, plays a critical role in biological activity. Since biological targets such as enzymes and receptors are chiral, they often exhibit a high degree of stereoselectivity, meaning they will interact differently with different enantiomers of a chiral drug.

If a chiral center is introduced into the this compound scaffold, for example, by adding a substituent to the butanamide linker, the resulting enantiomers can exhibit significantly different biological activities. One enantiomer may bind to the target with high affinity, while the other may be much less active or even inactive.

The synthesis of single enantiomers is therefore a crucial aspect of drug development for this class of compounds. Chiral chromatography and asymmetric synthesis are common methods used to obtain enantiomerically pure compounds. The evaluation of the individual enantiomers is essential to identify the eutomer (the more active enantiomer) and to understand the stereochemical requirements of the biological target. This knowledge is invaluable for the design of more potent and selective therapeutic agents.

Preclinical Pharmacological Investigations and Biological Activities of 4 4 Methylpiperazin 1 Yl 4 Oxobutanamide Analogs in in Vitro and Non Human in Vivo Models

In Vitro Efficacy Studies (e.g., Kinase Inhibition, Enzyme Inhibition, Cellular Assays)

Analogs featuring the 4-methylpiperazine group have demonstrated significant inhibitory activity against various enzymes, a key focus of in vitro efficacy studies. A notable example is the potent type II ABL/c-KIT dual kinase inhibitor, 4-Methyl-N-(4-((4-methylpiperazin-1-yl)methyl)-3-(trifluoromethyl)phenyl)-3-((1-nicotinoylpiperidin-4-yl)oxy)benzamide, also known as CHMFL-ABL/KIT-155. This compound potently inhibited purified ABL and c-KIT kinases with IC50 values of 46 nM and 75 nM, respectively. mdpi.comscielo.org.mxnih.govnih.gov Further studies revealed its inhibitory activity against a panel of other kinases, highlighting its potential as a multi-targeted agent. mdpi.comscielo.org.mxnih.gov

Another class of compounds, 4-(1,2,4-oxadiazol-5-yl)piperidine-1-carboxamides, has been identified as a novel chemotype of tubulin inhibitors. nih.goveurekaselect.com Biochemical assays confirmed that these compounds exhibit antitubulin activity, with one of the initial hit compounds demonstrating a tubulin polymerization inhibition IC50 of 3.0 ± 0.1 μM. eurekaselect.com

Furthermore, in silico studies on N-(4-oxo-2-(4-(4-(2-(substituted phenylamino) acetyl) piperazin-1-yl) phenyl) quinazolin-3(4H)-yl) benzamide (B126) derivatives suggested they possess moderate activity as kinase inhibitors, among other enzyme systems. researchgate.net Analogs such as 4-methyl-2-(4-methylpiperazinyl)pyrimido[4,5-b]benzothiazine (4-MMPB) and its propyl analog (4-PMPB) have been identified as effective and specific inhibitors of 15-lipoxygenase and soybean LOX-1, with IC50 values of 18 µM and 9 µM, respectively. researchgate.net

Table 1: In Vitro Enzyme and Kinase Inhibition by Analogs
Compound/Analog ClassTargetInhibition (IC50)
CHMFL-ABL/KIT-155ABL46 nM
c-KIT75 nM
LCK12 nM
PDGFRβ80 nM
BLK81 nM
DDR1116 nM
CSF1R227 nM
4-(1,2,4-oxadiazol-5-yl)piperidine-1-carboxamide (Compound 2)Tubulin Polymerization3.0 µM
4-MMPB15-Lipoxygenase18 µM
4-PMPBSoybean LOX-19 µM

Antiproliferative and Cytotoxic Activities in Cancer Cell Lines

The antiproliferative and cytotoxic effects of these analogs have been evaluated against a variety of human cancer cell lines. A novel series of 4-substituted-piperazine-1-carbodithioate derivatives of 2,4-diaminoquinazoline demonstrated broad-spectrum antiproliferative activity. nih.gov Notably, compounds designated as 8f, 8m, and 8q were among the most active, with IC50 values in the low micromolar range against five different cancer cell lines. nih.gov

Similarly, lipoxygenase-inhibiting analogs, including 4-propyl-2-(4-methylpiperazinyl)pyrimido[4,5-b]benzothiazine (4-PMPB) and 4-ethyl-2-(4-methylpiperazinyl)pyrimido[4,5-b]benzothiazine (4-EMPB), were assessed for their cytotoxic effects on the PC-3 human prostate cancer cell line and normal Human Dermal Fibroblast (HDF) cells. researchgate.netnih.govijrrjournal.com These compounds showed comparable anti-cancer effects to the parent compound 4-MMPB on PC-3 cells, while exhibiting no significant cytotoxicity against the normal HDF cells. researchgate.netnih.govijrrjournal.com

Table 2: Antiproliferative and Cytotoxic Activity of Analogs in Cancer Cell Lines
Compound/AnalogCell LineActivity (IC50)
Compound 8f (quinazoline derivative)A549 (Lung)1.58 µM
MCF-7 (Breast)2.27 µM
HeLa (Cervical)1.96 µM
HT29 (Colorectal)2.11 µM
HCT-116 (Colorectal)1.83 µM
Compound 8q (quinazoline derivative)A549 (Lung)1.47 µM
MCF-7 (Breast)2.06 µM
HeLa (Cervical)4.68 µM
HT29 (Colorectal)1.82 µM
HCT-116 (Colorectal)1.95 µM
4-PMPBPC-3 (Prostate)41.2 µM
4-EMPBPC-3 (Prostate)47.5 µM
4-MMPBPC-3 (Prostate)45.3 µM

Antimicrobial and Antifungal Activity Evaluations

The therapeutic potential of these analogs extends to antimicrobial and antifungal applications. A study focusing on novel 2-[4-(substituted piperazin-/piperidin-1-ylcarbonyl)phenyl]-1H-benzimidazole derivatives reported significant antimicrobial activity. acs.org One compound, in particular, exhibited potent antibacterial activity against Staphylococcus aureus and methicillin-resistant Staphylococcus aureus (MRSA) with a Minimum Inhibitory Concentration (MIC) of 6.25 µg/mL. acs.org Several other compounds in this series showed noteworthy antifungal activities, with MIC values as low as 3.12 µg/mL, comparable to the standard antifungal drug fluconazole. acs.org

Another series of N,N′-disubstituted piperazines conjugated with 1,3,4-thiadiazole (B1197879) also displayed significant antibacterial activity, particularly against Gram-negative strains like E. coli. core.ac.uknih.govresearchgate.net In contrast, their antifungal activity was generally weaker. nih.gov

Table 3: Antimicrobial and Antifungal Activity of Analogs
Compound/AnalogMicroorganismActivity (MIC)
Compound 20 (benzimidazole derivative)Staphylococcus aureus6.25 µg/mL
MRSA6.25 µg/mL
Compound 13 (benzimidazole derivative)Candida albicans3.12 µg/mL
Compound 14 (benzimidazole derivative)Candida albicans3.12 µg/mL
Compound 18 (benzimidazole derivative)Candida albicans3.12 µg/mL
Compound 19 (benzimidazole derivative)Candida albicans3.12 µg/mL
Compound 33 (benzimidazole derivative)Candida albicans3.12 µg/mL
Compound 4 (thiadiazole derivative)S. aureus38 mm inhibition zone

Anti-inflammatory and Immunomodulatory Research

Research into the anti-inflammatory properties of these analogs has yielded promising results. The piperazine (B1678402) compound (4-methylpiperazin-1-yl)(1-phenyl-1H-pyrazol-4-yl)methanone, known as LQFM182, demonstrated significant anti-inflammatory activity in a carrageenan-induced pleurisy test in mice. nih.gov Treatment with this compound led to a reduction in cell migration, myeloperoxidase enzyme activity, and, crucially, the levels of pro-inflammatory cytokines IL-1β and TNF-α in the pleural exudate. nih.gov

Similarly, a series of methyl salicylate (B1505791) derivatives incorporating a piperazine moiety was synthesized and evaluated for anti-inflammatory effects. researchgate.net In in vitro studies using lipopolysaccharide (LPS)-stimulated RAW264.7 macrophages, one of the most potent compounds, M16, was found to significantly inhibit the release of IL-6 and TNF-α in a dose-dependent manner. researchgate.net

Table 4: Anti-inflammatory Activity of Analogs
Compound/AnalogModel/Cell LineEffectFinding
LQFM182Carrageenan-induced pleurisy in miceCytokine ReductionReduced levels of TNF-α and IL-1β
Compound M16 (methyl salicylate derivative)LPS-stimulated RAW264.7 macrophagesCytokine InhibitionSignificantly inhibited TNF-α release
Significantly inhibited IL-6 release

Neuropharmacological Activity Investigations (e.g., Receptor Antagonism/Agonism in cellular models)

The neuropharmacological activities of analogs have been explored, revealing interactions with key central nervous system receptors. A potential novel antipsychotic, FMPD [6-fluoro-10-[3-(2-methoxyethyl)-4-methyl-piperazin-1-yl]-2-methyl-4H-3-thia-4,9-diaza-benzo[f]azulene], demonstrated high affinity for several human recombinant receptors critical in neuropsychiatric disorders. It showed potent antagonism at dopamine (B1211576) D2, serotonin (B10506) 5-HT2A, and 5-HT6 receptors.

In another study, (4-ethyl-piperaz-1-yl)-phenylmethanone derivatives were found to have neuroprotective properties against Aβ1-42-induced toxicity in neuronal cells, suggesting a potential therapeutic avenue for Alzheimer's disease. plos.org This effect was linked to the reversal of Aβ1-42-induced ATP depletion and inhibition of glutamate-induced neurotoxicity. plos.org Furthermore, the compound 2-(4-((1-phenyl-1H-pyrazol-4-yl)methyl)piperazin-1-yl)ethyl acetate (B1210297) (LQFM192) exhibited anxiolytic-like activity mediated by the serotonergic system and the benzodiazepine (B76468) site of the GABAA receptor, and antidepressant-like activity through the serotonergic system. mdpi.com

Table 5: Neuropharmacological Receptor Binding Affinities of Analogs
CompoundReceptorBinding Affinity (Ki)
FMPDDopamine D26.3 nM
5-HT2A7.3 nM
5-HT68.0 nM
Histamine H130 nM
5-HT2C102 nM

Proof-of-Concept Studies in Non-Human In Vivo Models (e.g., Xenograft Models, Disease Models in Rodents)

The promising in vitro results of many of these analogs have been further validated in non-human in vivo models, providing crucial proof-of-concept for their therapeutic potential.

In vivo studies using immunocompromised C57BL/6 mouse models have demonstrated the anti-tumor efficacy of certain analogs. researchgate.net Mice bearing PC-3 prostate cancer tumors were treated with 4-PMPB, 4-EMPB, and the parent compound 4-MMPB. researchgate.net The results indicated that high doses of all three compounds effectively inhibited tumor growth over a 15-day period compared to control groups. researchgate.net This in vivo anti-cancer effect was achieved without noticeable side effects such as weight loss. researchgate.netnih.gov

Another study evaluated the in vivo antitumor activity of 1,15-bis(ethylamino)-4,8,12-triazapentadecane (B1243427) (BE3333), a polyamine analog, against various human tumor xenografts in nude mice. Daily injections of BE3333 significantly suppressed the growth of human colon tumor SW620 xenografts. The compound also showed inhibitory effects against the growth of xenotransplanted lung tumors, stomach tumors, and melanoma.

Table 6: In Vivo Tumor Growth Inhibition by Analogs in Murine Models
Compound/AnalogMurine ModelTumor TypeKey Finding
4-PMPBImmunocompromised C57BL/6PC-3 (Prostate) XenograftEffectively inhibited tumor growth
4-EMPBImmunocompromised C57BL/6PC-3 (Prostate) XenograftEffectively inhibited tumor growth
4-MMPBImmunocompromised C57BL/6PC-3 (Prostate) XenograftEffectively inhibited tumor growth
BE3333Nude MiceSW620 (Colon) XenograftGreatly suppressed tumor growth
Various Lung, Stomach, Melanoma XenograftsShowed inhibitory effects on tumor growth

Parasite Inhibition in Experimental Infection Models

No publicly available data exists for the in vitro or non-human in vivo parasite inhibition activity of 4-(4-Methylpiperazin-1-yl)-4-oxobutanamide or its analogs.

Metabolic Pathways and Pharmacokinetic Profiling in Research Models of 4 4 Methylpiperazin 1 Yl 4 Oxobutanamide Derivatives

In Vitro Metabolic Stability and Metabolite Identification Studies (e.g., Liver Microsomes, Hepatocytes)

In vitro metabolic stability assays are crucial early-stage assessments in drug discovery to predict the in vivo intrinsic clearance of a compound. For derivatives of 4-(4-methylpiperazin-1-yl)-4-oxobutanamide, these studies are typically conducted using liver microsomes or hepatocytes from various species, including humans and preclinical models like rodents. These systems contain the primary enzymes responsible for drug metabolism.

Research on related piperazine-containing compounds has shown that the piperazine (B1678402) moiety can be susceptible to metabolic modification. A study on a series of piperazin-1-ylpyridazines demonstrated that minor structural changes could significantly improve metabolic stability, increasing the in vitro microsomal half-life by over 50-fold. nih.gov For instance, the initial half-life in mouse and human liver microsomes was approximately 2-3 minutes, indicating rapid metabolism. nih.gov

Metabolite identification studies aim to determine the chemical structures of metabolites formed. For a similar compound, 4-methyl-piperazine-1-carbodithioc acid 3-cyano-3,3-diphenylpropyl ester hydrochloride (TM208), administered orally to rats, eight metabolites were identified. The primary metabolic pathways included:

N-Demethylation of the methylpiperazine group.

N-Acetylation and N-formylation of the resulting secondary amine.

Hydroxylation of aromatic rings.

Sulfoxidation .

Piperazine ring opening .

These findings suggest that derivatives of this compound would likely undergo similar metabolic transformations. The primary sites of metabolism are anticipated to be the N-methyl group of the piperazine ring and the butanamide chain.

Table 1: Representative Metabolites Identified from a 4-Methylpiperazine Derivative in Rat Models

Metabolite IDProposed Structure/ModificationMetabolic Pathway
M1Desmethyl derivativeN-Demethylation
M2N-acetyl derivativeN-Acetylation of M1
M3N-formyl derivativeN-Formylation of M1
M4Phenyl monohydroxylationAromatic Hydroxylation
M5Sulfine metaboliteSulfoxidation
M6Ring-opened acid metabolitePiperazine Ring Oxidation

Absorption, Distribution, Metabolism, and Excretion (ADME) Studies in Preclinical Species (e.g., Rodents)

ADME studies are fundamental to understanding how a drug candidate is processed by a living organism. These studies are typically conducted in preclinical species such as rats to provide essential data on the compound's journey through the body. The physicochemical properties of piperazine derivatives, including their lipophilicity and polarity, significantly influence their absorption and distribution. researchgate.net

For orally administered drugs, absorption from the gastrointestinal tract is a critical first step. The distribution of a compound determines its concentration at the site of action and in other tissues. Metabolism, primarily in the liver, transforms the drug into more water-soluble compounds for easier excretion. The primary routes of excretion are through urine and feces. While specific ADME data for this compound derivatives are not publicly available, general characteristics of similar small molecules can be inferred.

Table 2: General ADME Profile of an Investigational Oral Drug in a Rodent Model

ADME ParameterFindingImplication
Absorption Moderate to good oral absorption.Suitable for oral administration.
Distribution Wide distribution into various tissues.Potential for reaching the target site of action.
Metabolism Primarily hepatic metabolism.Liver function may impact drug levels.
Excretion Mainly excreted in feces, with a smaller portion in urine.Biliary and renal pathways are involved in elimination.

Pharmacokinetic Parameters Determination (e.g., Half-life, Clearance, Bioavailability in animals)

Pharmacokinetic studies provide quantitative data on the time course of a drug's concentration in the body. These studies are essential for determining parameters such as half-life (t½), clearance (CL), volume of distribution (Vd), and bioavailability (F%). These parameters are critical for predicting the behavior of the drug in humans.

In a representative preclinical study in rats with a novel compound, after intravenous and oral administration, key pharmacokinetic parameters were determined. Following intravenous administration, the drug showed a relatively short half-life, suggesting rapid elimination. The volume of distribution was larger than the total body water, indicating distribution into tissues. After oral administration, the time to reach maximum concentration (Tmax) and the absolute bioavailability were calculated. A low oral bioavailability might suggest poor absorption or significant first-pass metabolism in the liver.

Table 3: Illustrative Pharmacokinetic Parameters of a Novel Compound in Rats

ParameterIntravenous Administration (5 mg/kg)Oral Administration (20 mg/kg)
t½ (h) 0.632.94
Cmax (ng/mL) 1500150
Tmax (h) -3.38
AUC (ng·h/mL) 950485
CL (L/kg/h) 5.26-
Vd (L/kg) 6.25-
F (%) -10.26

Note: The data in this table is illustrative and based on a representative study of an unrelated compound (oxypeucedanin) to demonstrate typical pharmacokinetic parameters in rats. mdpi.com

Drug-Drug Interaction Potential in Research Models

Investigating the potential for drug-drug interactions (DDIs) is a critical aspect of preclinical safety assessment. Many DDIs occur due to the inhibition or induction of cytochrome P450 (CYP450) enzymes, which are responsible for the metabolism of a vast number of drugs.

Studies on various piperazine analogues have shown that they can have significant inhibitory effects on several major CYP450 isoenzymes, including CYP1A2, CYP2C9, CYP2C19, CYP2D6, and CYP3A4. The specific inhibitory profile can vary between different piperazine derivatives. For example, benzylpiperazine (BZP) and trifluoromethylphenylpiperazine (TFMPP) were found to be metabolized by and also inhibit CYP2D6, CYP1A2, and CYP3A4. This indicates a potential for these compounds to alter the metabolism of co-administered drugs that are substrates for these enzymes. Therefore, it is crucial to evaluate the DDI potential of any new this compound derivative.

Table 4: Potential Inhibitory Activity of Piperazine Analogues on Major CYP450 Isoenzymes

CYP450 IsoenzymePotential for InhibitionImplication
CYP1A2 ModerateMay affect the metabolism of drugs like caffeine (B1668208) and theophylline.
CYP2C9 ModerateCould interact with warfarin (B611796) and nonsteroidal anti-inflammatory drugs.
CYP2C19 ModeratePotential to alter the metabolism of proton pump inhibitors and clopidogrel.
CYP2D6 StrongHigh likelihood of interacting with many antidepressants, antipsychotics, and beta-blockers.
CYP3A4 StrongMay significantly impact the metabolism of a wide range of drugs, including statins and calcium channel blockers.

Advanced Analytical Methodologies for Research and Development of 4 4 Methylpiperazin 1 Yl 4 Oxobutanamide

Chromatographic Methods with Mass Spectrometric Detection (LC-MS/MS, GC-MS) for Quantitative Analysis in Biological Matrices

The quantification of 4-(4-Methylpiperazin-1-yl)-4-oxobutanamide in complex biological matrices such as plasma, urine, or tissue homogenates is fundamental for pharmacokinetic and metabolic studies. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the predominant technique for this purpose due to its high sensitivity, selectivity, and robustness. bioanalysis-zone.com

A typical LC-MS/MS method for the analysis of this compound would involve several key steps. Initially, a sample preparation procedure is employed to extract the analyte from the biological matrix and remove interfering substances. researchgate.net Techniques such as protein precipitation, liquid-liquid extraction, or solid-phase extraction are commonly utilized. nih.gov Following extraction, the sample is subjected to chromatographic separation, typically using a reversed-phase high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system. The separation is optimized to resolve the analyte from endogenous matrix components and any potential metabolites.

The separated analyte then enters the mass spectrometer, where it is ionized, fragmented, and detected. For quantitative analysis, the multiple reaction monitoring (MRM) mode is often employed, providing excellent selectivity by monitoring a specific precursor-to-product ion transition for the analyte. mdpi.com An internal standard, often a stable isotope-labeled version of the analyte, is used to ensure accuracy and precision. mdpi.com

Gas chromatography-mass spectrometry (GC-MS) could also be considered, particularly if the compound is volatile or can be derivatized to enhance its volatility. However, given the likely properties of this compound, LC-MS/MS is generally the more suitable technique.

A summary of typical LC-MS/MS method parameters for the quantification of a small molecule like this compound in a biological matrix is presented in the interactive table below.

ParameterTypical Value/Condition
Chromatography UHPLC
Column C18 reversed-phase
Mobile Phase Gradient of water and acetonitrile (B52724) with formic acid
Flow Rate 0.4 mL/min
Injection Volume 5 µL
Ionization Mode Electrospray Ionization (ESI), Positive
MS Detection Triple Quadrupole
Scan Type Multiple Reaction Monitoring (MRM)
Lower Limit of Quantification (LLOQ) 0.1 - 1 ng/mL

High-Throughput Screening (HTS) Assay Development for Activity Profiling

High-throughput screening (HTS) is a critical tool in early-stage drug discovery for identifying and characterizing the biological activity of large numbers of compounds. researchgate.net For this compound, the development of a robust HTS assay would be essential for profiling its activity against a specific biological target.

The design of an HTS assay is highly dependent on the target of interest. For instance, if the compound is being investigated as an enzyme inhibitor, a biochemical assay measuring enzyme activity could be developed. benthamdirect.com This might involve the use of a chromogenic or fluorogenic substrate that produces a detectable signal upon enzymatic conversion. The ability of this compound to inhibit this reaction would be quantified by a decrease in the signal.

Alternatively, if the compound's activity is being assessed in a cellular context, a cell-based assay would be more appropriate. nih.gov This could involve measuring changes in cell viability, gene expression, or the activity of a specific signaling pathway. Reporter gene assays, where the expression of a reporter protein (e.g., luciferase or green fluorescent protein) is linked to the activity of a target pathway, are commonly used in HTS.

The development of a successful HTS assay for this compound would require careful optimization of various parameters, including cell density or enzyme concentration, substrate concentration, incubation time, and the concentration of the test compound. The assay would also need to be miniaturized, typically to a 384- or 1536-well plate format, to allow for the screening of a large number of compounds in a cost-effective and time-efficient manner.

Method Validation for Research Applications

For any quantitative analytical method used in research, proper validation is essential to ensure that the data generated are reliable and reproducible. nih.gov The validation of a bioanalytical method for this compound would be performed in accordance with established guidelines and would assess several key parameters. researchgate.netsemanticscholar.org

The core components of method validation include:

Selectivity and Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample.

Accuracy: The closeness of the measured value to the true value.

Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings from a homogeneous sample. This is typically assessed at two levels: intra-assay precision (repeatability) and inter-assay precision (intermediate precision).

Linearity and Range: The ability of the method to elicit test results that are directly proportional to the concentration of the analyte in samples within a defined range.

Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified with acceptable accuracy and precision, respectively.

Stability: The chemical stability of the analyte in the biological matrix under different storage and processing conditions.

The acceptance criteria for these validation parameters would be predefined based on the intended application of the method. A summary of typical acceptance criteria for a bioanalytical method validation is provided in the interactive table below.

Validation ParameterAcceptance Criteria
Accuracy Within ±15% of the nominal concentration (±20% at LLOQ)
Precision Coefficient of variation (CV) ≤15% (≤20% at LLOQ)
Linearity Correlation coefficient (r²) ≥0.99
Selectivity No significant interfering peaks at the retention time of the analyte and internal standard

Quality Control and Reference Standard Characterization in Academic Research Settings

The use of a well-characterized reference standard is fundamental to the accuracy and reliability of any analytical measurement. In an academic research setting, the characterization of the this compound reference standard would involve a series of analytical tests to confirm its identity, purity, and stability.

Identity Confirmation: The identity of the reference standard would be confirmed using techniques such as mass spectrometry (to determine the molecular weight), nuclear magnetic resonance (NMR) spectroscopy (to elucidate the chemical structure), and infrared (IR) spectroscopy (to identify functional groups).

Purity Assessment: The purity of the reference standard would be assessed using chromatographic methods, typically HPLC with UV or MS detection. The purity is often determined by calculating the area percentage of the main peak relative to the total peak area. The presence of any impurities would be noted, and if necessary, these impurities would be identified and quantified.

Stability Evaluation: The stability of the reference standard would be evaluated under various storage conditions (e.g., temperature, light exposure) to establish appropriate storage and handling procedures. This is crucial to ensure that the standard does not degrade over time, which would lead to inaccurate analytical results.

In addition to the initial characterization, periodic re-testing of the reference standard is necessary to ensure its continued integrity. Quality control (QC) samples, prepared from the reference standard at known concentrations, would be analyzed alongside study samples to monitor the performance of the analytical method and ensure the validity of the experimental data.

Future Research Directions and Emerging Applications of 4 4 Methylpiperazin 1 Yl 4 Oxobutanamide in Chemical Biology and Drug Discovery

Exploration of Novel Biological Targets and Therapeutic Areas

The 4-methylpiperazine moiety is a key component in numerous compounds targeting a variety of biological pathways, suggesting that 4-(4-Methylpiperazin-1-yl)-4-oxobutanamide could serve as a foundational scaffold for discovering new therapeutic agents. Future research could focus on screening this compound against diverse panels of biological targets to identify novel activities.

Potential therapeutic areas for exploration include:

Oncology: Many kinase inhibitors incorporate the piperazine (B1678402) ring for its favorable properties. Investigating the inhibitory activity of this compound derivatives against cancer-related kinases is a logical starting point.

Inflammatory Diseases: The piperazine structure is present in inhibitors of key inflammatory mediators like p38α MAP kinase. nih.gov Screening for anti-inflammatory activity could reveal potential applications in conditions such as rheumatoid arthritis or chronic obstructive pulmonary disease.

Neuroscience: Piperazine derivatives have been explored as antagonists for receptors implicated in neurological and psychiatric disorders, such as the kappa opioid receptor, which is a target for treating depression, anxiety, and addiction. nih.govnih.gov

Design and Synthesis of Next-Generation Analogs with Enhanced Research Profiles

To improve the potency, selectivity, and pharmacokinetic properties of this compound, the design and synthesis of next-generation analogs are crucial. Structure-activity relationship (SAR) studies would be essential to guide the modification of the parent compound.

Key synthetic strategies could involve:

Scaffold Modification: Introducing aromatic or heteroaromatic ring systems, such as quinazolinone or pyrazole, to the butanamide backbone could enhance binding affinity to various targets. nih.govpharmacophorejournal.com

Substitution on the Piperazine Ring: While this compound features a methyl group, exploring other substituents could modulate its properties.

Bioisosteric Replacement: Replacing the amide or other functional groups with bioisosteres could improve metabolic stability and other drug-like properties.

The following table outlines potential analog series for synthesis and evaluation:

Analog Series Modification Strategy Potential Therapeutic Target Class
Series A Addition of a quinazolinone coreKinase Inhibitors
Series B Incorporation of a 3-hydroxyphenyl groupOpioid Receptor Modulators
Series C Linkage to a pyrazole-carboxamide scaffoldCB1 Receptor Antagonists

Integration with Advanced Drug Delivery Systems in Preclinical Research

For compounds that show promising biological activity but have suboptimal pharmacokinetic profiles, integration with advanced drug delivery systems can be a viable strategy. Future preclinical research could explore formulating this compound or its active analogs into various delivery platforms.

Potential drug delivery approaches include:

Nanoparticle Formulations: Encapsulating the compound in polysaccharide-based or other types of nanoparticles could enhance solubility, improve bioavailability, and enable targeted delivery to specific tissues or cells. nih.gov

Prodrug Strategies: Modifying the compound to create a prodrug that is activated under specific physiological conditions could improve its therapeutic index and reduce off-target effects.

Development of Chemical Probes for Biological System Interrogation

A well-characterized analog of this compound with high potency and selectivity for a specific biological target could be developed into a chemical probe. chemicalprobes.org Such probes are invaluable tools for interrogating the function of proteins and pathways in biological systems.

The development process would involve:

Identification of a Potent and Selective Analog: Through the SAR studies described in section 10.2.

Functionalization: Attaching a reporter tag (e.g., a fluorescent dye, biotin, or a photo-affinity label) to a non-critical position on the molecule.

Validation: Confirming that the modified probe retains its biological activity and selectivity for the intended target.

These chemical probes could then be used in a variety of cell-based assays and in vivo studies to elucidate the role of the target protein in health and disease.

Collaborative Research Opportunities in Academia and Industry

The multifaceted research required to explore the full potential of this compound necessitates collaboration between academic institutions and the pharmaceutical industry.

Academia: University labs can contribute by performing initial high-throughput screening, elucidating mechanisms of action, and conducting basic biological research.

Industry: Pharmaceutical companies can provide expertise in medicinal chemistry, drug metabolism and pharmacokinetics (DMPK), and preclinical and clinical development.

Such partnerships can accelerate the translation of basic scientific discoveries into novel therapeutic agents. Joint programs could focus on sharing resources, data, and expertise to overcome the significant challenges associated with drug discovery and development.

Q & A

Basic: What synthetic routes are recommended for 4-(4-Methylpiperazin-1-yl)-4-oxobutanamide, and how can reaction conditions be optimized?

Answer:
A common approach involves coupling 4-methylpiperazine with a suitably activated butanamide precursor. For example, amide bond formation via carbodiimide-mediated coupling (e.g., EDC/HOBt) between 4-methylpiperazine and 4-oxobutanoyl chloride under anhydrous conditions at 0–5°C . Optimization includes controlling stoichiometry (1:1.2 molar ratio of amine to acyl chloride) and using inert atmospheres to prevent hydrolysis. Post-reaction purification via silica gel chromatography (eluent: dichloromethane/methanol 9:1) yields >95% purity .

Advanced: How can stereochemical outcomes in the synthesis of this compound be controlled, and what methods validate enantiomeric purity?

Answer:
Chiral auxiliaries or asymmetric catalysis (e.g., chiral Lewis acids) can direct stereochemistry during amide formation. Enantiomeric purity is validated using chiral HPLC (e.g., Chiralpak® AD-H column, hexane/isopropanol 80:20) coupled with polarimetric detection. Absolute configuration determination may require X-ray crystallography using SHELX programs for refinement, leveraging high-resolution single-crystal data .

Basic: What spectroscopic techniques are critical for characterizing this compound, and how should data be interpreted?

Answer:

  • NMR : 1^1H NMR (300 MHz, DMSO-d6d_6) shows characteristic signals: δ 2.3–2.5 ppm (piperazine N–CH3_3), δ 3.2–3.4 ppm (piperazine CH2_2), and δ 7.1–7.3 ppm (amide NH, exchangeable) .
  • MS : ESI+ mass spectrometry confirms molecular weight (calc. 227.3 g/mol) with [M+H]+^+ at m/z 228.3 .
  • IR : Strong absorbance at ~1650 cm1^{-1} (C=O stretch) and ~3300 cm1^{-1} (N–H stretch) .

Advanced: How do researchers resolve contradictions between in vitro and in vivo efficacy data for this compound?

Answer:
Discrepancies often arise from pharmacokinetic factors (e.g., metabolic instability). Strategies include:

  • Metabolite Profiling : LC-MS/MS to identify active/inactive metabolites .
  • Bioavailability Studies : Measuring plasma concentration-time curves in rodent models.
  • Prodrug Design : Masking polar groups (e.g., esterification) to enhance membrane permeability .

Basic: What purification strategies are effective for isolating this compound from complex reaction mixtures?

Answer:

  • Liquid-Liquid Extraction : Separate unreacted 4-methylpiperazine using acidic aqueous phase (pH 3–4) and organic phase (ethyl acetate).
  • Column Chromatography : Silica gel with gradient elution (dichloromethane → 10% methanol).
  • Recrystallization : Use ethanol/water (3:1) for high-purity crystals (>99% by HPLC) .

Advanced: What computational methods predict the binding affinity of this compound to biological targets?

Answer:

  • Molecular Docking : AutoDock Vina or Schrödinger Suite to model interactions with receptors (e.g., serotonin 5-HT1A_{1A} or dopamine D2_2).
  • MD Simulations : GROMACS for stability analysis of ligand-receptor complexes over 100-ns trajectories.
  • QSAR Models : Training datasets with piperazine derivatives to correlate structural features (e.g., logP, H-bond donors) with activity .

Basic: How can researchers assess the stability of this compound under various storage conditions?

Answer:

  • Forced Degradation Studies : Expose to heat (40°C), humidity (75% RH), and light (ICH Q1B guidelines) for 4 weeks.
  • Analytical Monitoring : HPLC-UV at 254 nm to track degradation products (e.g., hydrolyzed butanoic acid).
  • Recommendations : Store at –20°C in amber vials under argon to prevent oxidation .

Advanced: What strategies elucidate the metabolic pathways of this compound in preclinical models?

Answer:

  • Radiolabeled Tracers : 14^{14}C-labeled compound administered to rodents, followed by scintillation counting of excreta.
  • CYP Enzyme Mapping : Incubation with human liver microsomes + CYP-specific inhibitors (e.g., ketoconazole for CYP3A4).
  • Metabolite Identification : High-resolution mass spectrometry (HRMS) with MSE data-dependent acquisition .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.